FTase Affinity Compared to L‑778,123
Antifungal agent 46 (2f) exhibits a 1μMIC₅₀ of 0.19 ± 0.06 μM against Cryptococcus neoformans FTase, representing an approximately 30‑fold improvement in target affinity relative to the original FTase inhibitor L‑778,123 (IC₅₀ 5.8 ± 1.5 μM) when measured under identical assay conditions [1].
| Evidence Dimension | FTase inhibition potency (1μMIC₅₀) |
|---|---|
| Target Compound Data | 0.19 ± 0.06 μM |
| Comparator Or Baseline | L‑778,123: 5.8 ± 1.5 μM |
| Quantified Difference | ≈30‑fold improvement |
| Conditions | In vitro FTase assay with 1 μM FPP and 0.5 μM fluorescently labeled peptide; single-site inhibitor-binding curve fitting (Table 1) |
Why This Matters
The ~30‑fold affinity gain over the parent compound demonstrates the value of the structure-guided optimization campaign, ensuring that only compounds with genuine target engagement improvements are selected for antifungal evaluation.
- [1] Wang Y, et al. J Med Chem. 2022;65(20):13753–13770. Table 1; PMC lines 164–171. View Source
